Pyridin-3-yl 4-(phenylcarbamoyl)piperidine-1-carboxylate
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Overview
Description
ASP-8477 is a small molecule drug initially developed by Astellas Pharma, Inc. It is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of anandamide, an endogenous cannabinoid agonist. The molecular formula of ASP-8477 is C18H19N3O3, and it has been investigated for its potential therapeutic effects in treating neuropathic pain and other nervous system diseases .
Preparation Methods
The synthesis of ASP-8477 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a piperidine ring, followed by the introduction of a phenylcarbamoyl group and a pyridyl group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Industrial production methods would likely involve optimization of these synthetic steps to achieve high yield and purity .
Chemical Reactions Analysis
ASP-8477 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the piperidine ring or the phenylcarbamoyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: As a selective FAAH inhibitor, ASP-8477 is used in research to study the role of FAAH in the metabolism of endocannabinoids and other fatty acid amides.
Biology: The compound is used to investigate the biological pathways involving endocannabinoids and their effects on pain, inflammation, and other physiological processes.
Medicine: ASP-8477 has been evaluated in clinical trials for its analgesic effects in patients with neuropathic pain, including diabetic peripheral neuropathy and postherpetic neuralgia. .
Mechanism of Action
ASP-8477 exerts its effects by inhibiting FAAH, which leads to an increase in the levels of anandamide and other endocannabinoids in the brain. These elevated levels of endocannabinoids activate cannabinoid receptors, resulting in analgesic and anti-inflammatory effects. The molecular targets of ASP-8477 include FAAH and the cannabinoid receptors, and the pathways involved are primarily related to the endocannabinoid system .
Comparison with Similar Compounds
ASP-8477 is unique in its high selectivity and potency as a FAAH inhibitor. Similar compounds include:
URB597: Another FAAH inhibitor with similar analgesic effects but different chemical structure.
PF-04457845: A highly selective FAAH inhibitor that has been studied for its potential in treating pain and inflammation.
JNJ-42165279: A FAAH inhibitor investigated for its effects on anxiety and depression.
Compared to these compounds, ASP-8477 has shown a favorable safety profile and efficacy in preclinical and clinical studies, making it a promising candidate for further development .
Properties
Molecular Formula |
C18H19N3O3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
pyridin-3-yl 4-(phenylcarbamoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H19N3O3/c22-17(20-15-5-2-1-3-6-15)14-8-11-21(12-9-14)18(23)24-16-7-4-10-19-13-16/h1-7,10,13-14H,8-9,11-12H2,(H,20,22) |
InChI Key |
PLCMZPFTMOAGOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2)C(=O)OC3=CN=CC=C3 |
Synonyms |
ASP8477 pyridin-3-yl 4-(phenylcarbamoyl)piperidine-1-carboxylate |
Origin of Product |
United States |
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